2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
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Description
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H12N6O3S and its molecular weight is 356.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to a class of molecules that includes [1,2,4]triazolo[4,3-a]pyrazine derivatives , which have been studied as potential c-Met kinase inhibitors . .
Mode of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives , it might inhibit the activity of its target kinase, leading to a decrease in the signaling pathways that the kinase is involved in .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to summarize the affected biochemical pathways. If it acts as a kinase inhibitor like other [1,2,4]triazolo[4,3-a]pyrazine derivatives , it could affect multiple signaling pathways that are regulated by the target kinase.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts as a kinase inhibitor, it could potentially stop or slow down the growth of cells that are dependent on the signaling pathways regulated by the target kinase .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, very thermostable energetic materials based on a fused-triazole backbone have shown superior thermostability . .
Biochemical Analysis
Biochemical Properties
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s triazolo-pyridazine core is known to bind with high affinity to certain enzyme active sites, potentially inhibiting their activity. This interaction can modulate the activity of enzymes involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects the expression of genes involved in cell survival and death, thereby modulating cellular responses to stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to their active sites, preventing substrate access. This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are crucial for its bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, influencing its biological activity and therapeutic potential .
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c1-9-7-14(24-20-9)16-13(22)8-25-15-18-17-12-5-4-10(19-21(12)15)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDIOGQEMBJBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.